molecular formula C25H23FN2O5 B11143184 5-[4-(dimethylamino)phenyl]-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11143184
M. Wt: 450.5 g/mol
InChI Key: XASKSGOQMHQUHW-LNVKXUELSA-N
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Description

5-[4-(DIMETHYLAMINO)PHENYL]-4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a dimethylamino group, a fluoromethoxybenzoyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes may include:

    Formation of the Dimethylamino Group: This can be achieved through the reaction of aniline derivatives with dimethylamine under suitable conditions.

    Introduction of the Fluoromethoxybenzoyl Group: This step often involves the use of fluoromethoxybenzoyl chloride in the presence of a base to facilitate the acylation reaction.

    Assembly of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Final Coupling and Cyclization: The final steps involve coupling the synthesized intermediates and cyclizing them to form the pyrrol-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[4-(DIMETHYLAMINO)PHENYL]-4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: The compound’s potential bioactivity could make it a candidate for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Dimethylaminobenzylidene)rhodanine: A compound with a similar dimethylamino group but different overall structure.

    5-[[4-(DIMETHYLAMINO)PHENYL]IMINO]-8(5H)-QUINOLINONE: Another compound with a dimethylamino group and a quinolinone core.

Uniqueness

What sets 5-[4-(DIMETHYLAMINO)PHENYL]-4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its combination of functional groups and the presence of the furan ring, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H23FN2O5

Molecular Weight

450.5 g/mol

IUPAC Name

(4Z)-5-[4-(dimethylamino)phenyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H23FN2O5/c1-27(2)17-9-6-15(7-10-17)22-21(23(29)16-8-11-20(32-3)19(26)13-16)24(30)25(31)28(22)14-18-5-4-12-33-18/h4-13,22,29H,14H2,1-3H3/b23-21-

InChI Key

XASKSGOQMHQUHW-LNVKXUELSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CC4=CC=CO4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=CO4

Origin of Product

United States

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